molecular formula C14H6N2O8 B12706361 2,7-Dinitrochrysazin CAS No. 68634-72-0

2,7-Dinitrochrysazin

Cat. No.: B12706361
CAS No.: 68634-72-0
M. Wt: 330.21 g/mol
InChI Key: SVBFTLHLPRVPKO-UHFFFAOYSA-N
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Description

2,7-Dinitrochrysazin is a chemical compound with the molecular formula C14H6N2O8. It is a derivative of chrysazin, characterized by the presence of two nitro groups at the 2 and 7 positions of the anthraquinone structure. This compound is known for its vibrant color and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitrochrysazin typically involves the nitration of chrysazin. Chrysazin is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 7 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The reaction conditions are optimized for yield and purity, and the product is purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dinitrochrysazin undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be further oxidized under strong oxidative conditions.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: 2,7-Diaminochrysazin.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted chrysazin derivatives.

Scientific Research Applications

2,7-Dinitrochrysazin has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antineoplastic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 2,7-Dinitrochrysazin involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2,7-Dinitrochrysazin can be compared with other nitro-substituted anthraquinones, such as:

  • 1,5-Dinitrochrysazin
  • 4,5-Dinitrochrysazin
  • Mitoxantrone

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective nitration at the 2 and 7 positions differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

68634-72-0

Molecular Formula

C14H6N2O8

Molecular Weight

330.21 g/mol

IUPAC Name

1,8-dihydroxy-2,7-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H6N2O8/c17-11-5-1-3-7(15(21)22)12(18)9(5)14(20)10-6(11)2-4-8(13(10)19)16(23)24/h1-4,18-19H

InChI Key

SVBFTLHLPRVPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O)O)[N+](=O)[O-]

Origin of Product

United States

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